
4-Chloro-N-(alpha-(1-methyl-1-piperidinoethyl)benzilidene)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-(alpha-(1-methyl-1-piperidinoethyl)benzilidene)benzamide hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of benzamide, characterized by the presence of a chloro group and a piperidinoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(alpha-(1-methyl-1-piperidinoethyl)benzilidene)benzamide hydrochloride typically involves the condensation of 4-chlorobenzoyl chloride with alpha-(1-methyl-1-piperidinoethyl)benzaldehyde. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-N-(alpha-(1-methyl-1-piperidinoethyl)benzilidene)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzamide derivatives.
Applications De Recherche Scientifique
4-Chloro-N-(alpha-(1-methyl-1-piperidinoethyl)benzilidene)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Chloro-N-(alpha-(1-methyl-1-piperidinoethyl)benzilidene)benzamide hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-N-(alpha-(1-methyl-1-piperidinoethyl)benzamide
- N-(alpha-(1-methyl-1-piperidinoethyl)benzilidene)benzamide
- 4-Chloro-N-(alpha-(1-methyl-1-piperidinoethyl)benzilidene)benzamide
Uniqueness
4-Chloro-N-(alpha-(1-methyl-1-piperidinoethyl)benzilidene)benzamide hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
16297-41-9 |
|---|---|
Formule moléculaire |
C22H26Cl2N2O |
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
4-chloro-N-(2-methyl-1-phenyl-2-piperidin-1-ium-1-ylpropylidene)benzamide;chloride |
InChI |
InChI=1S/C22H25ClN2O.ClH/c1-22(2,25-15-7-4-8-16-25)20(17-9-5-3-6-10-17)24-21(26)18-11-13-19(23)14-12-18;/h3,5-6,9-14H,4,7-8,15-16H2,1-2H3;1H |
Clé InChI |
YSELBCYYMSDAMT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=NC(=O)C1=CC=C(C=C1)Cl)C2=CC=CC=C2)[NH+]3CCCCC3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


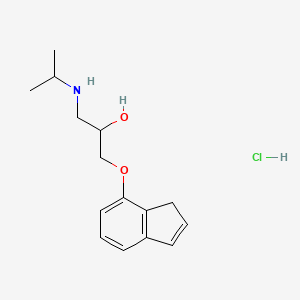


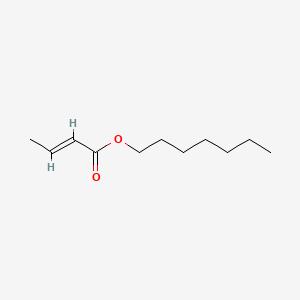
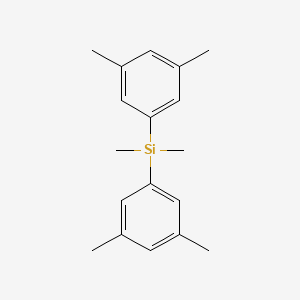

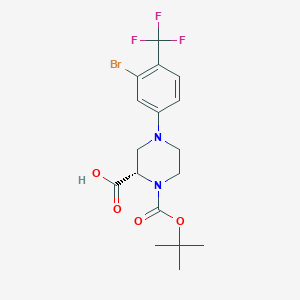

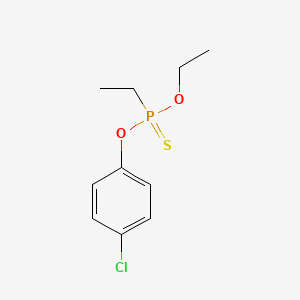



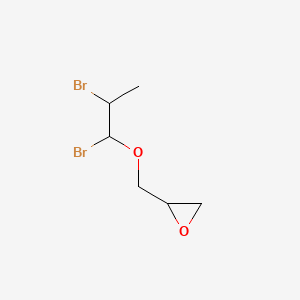
![7-Benzothiazolesulfonic acid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-, sodium salt](/img/structure/B13734698.png)
